molecular formula C18H15Cl4N5O B11287474 1-{3,5-bis[(2,6-dichlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

1-{3,5-bis[(2,6-dichlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11287474
M. Wt: 459.2 g/mol
InChI Key: JJBUKGJUYNKQCV-UHFFFAOYSA-N
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Description

1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE is a synthetic compound characterized by the presence of a triazole ring substituted with dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE typically involves the reaction of 2,6-dichlorobenzylamine with a triazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzonitrile
  • Benzimidazole derivatives

Comparison: 1-{3,5-BIS[(2,6-DICHLOROBENZYL)AMINO]-1H-1,2,4-TRIAZOL-1-YL}-1-ETHANONE is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C18H15Cl4N5O

Molecular Weight

459.2 g/mol

IUPAC Name

1-[3,5-bis[(2,6-dichlorophenyl)methylamino]-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C18H15Cl4N5O/c1-10(28)27-18(24-9-12-15(21)6-3-7-16(12)22)25-17(26-27)23-8-11-13(19)4-2-5-14(11)20/h2-7H,8-9H2,1H3,(H2,23,24,25,26)

InChI Key

JJBUKGJUYNKQCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)NCC2=C(C=CC=C2Cl)Cl)NCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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